![molecular formula C23H17ClN4OS B14945619 3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound includes a triazole ring fused with a quinazoline ring, along with phenyl and chlorophenoxyethyl substituents, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Quinazoline Ring Formation: The triazole intermediate is then reacted with ortho-substituted anilines to form the quinazoline ring system.
Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions, typically using chlorophenoxyethyl halides and a suitable base.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxyethyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck reactions, to introduce different substituents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted triazoloquinazolines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising activity as an antimicrobial and antiviral agent, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: The compound exhibits anticancer properties and is being investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. For example, it can inhibit DNA gyrase and topoisomerase, enzymes involved in DNA replication and repair. Additionally, it can interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline can be compared with other similar compounds, such as :
Triazoloquinoxalines: These compounds also contain a triazole ring fused with a quinoxaline ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Triazolopyrimidines: These compounds have a triazole ring fused with a pyrimidine ring and are known for their antiviral and anticancer activities.
Triazolothiadiazoles: These compounds feature a triazole ring fused with a thiadiazole ring and are studied for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H17ClN4OS |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C23H17ClN4OS/c24-17-10-12-18(13-11-17)29-14-15-30-23-27-26-22-19-8-4-5-9-20(19)25-21(28(22)23)16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI-Schlüssel |
LSFJFFDIAPWKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCCOC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)
![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
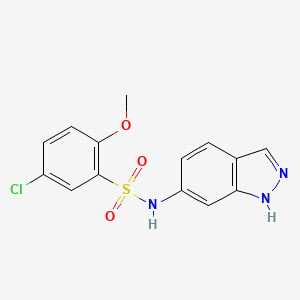
![3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B14945559.png)
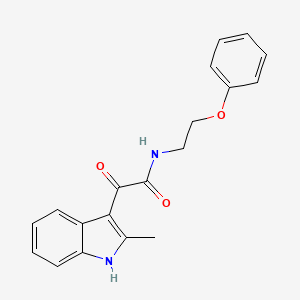
![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
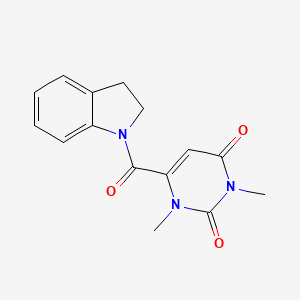
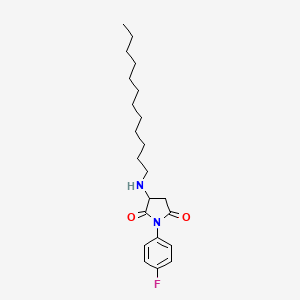
![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
![4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)
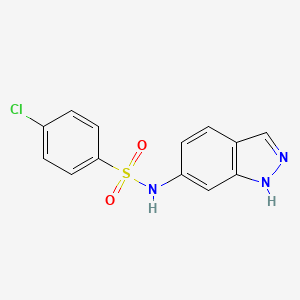
![9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline](/img/structure/B14945624.png)
